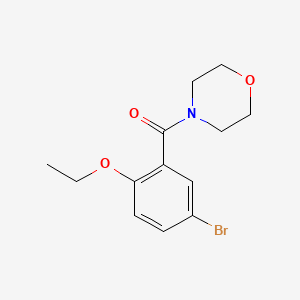

4-(5-bromo-2-ethoxybenzoyl)morpholine

Description

4-(5-Bromo-2-ethoxybenzoyl)morpholine is a synthetic organic compound featuring a morpholine ring linked to a benzoyl group substituted with bromine (at position 5) and an ethoxy group (at position 2). The morpholine moiety enhances solubility and bioavailability, while the halogen and alkoxy substituents influence electronic properties and target binding.

Properties

IUPAC Name |

(5-bromo-2-ethoxyphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c1-2-18-12-4-3-10(14)9-11(12)13(16)15-5-7-17-8-6-15/h3-4,9H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQQCLFEXUEZMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs with Benzoyl-Morpholine Core

Compound A : 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine (CAS: 2271442-93-2)

- Structure : Shares the benzoyl-morpholine core but differs in substituents (2-bromo, 6-fluoro, 3-trifluoromethyl).

- Properties : The trifluoromethyl group increases lipophilicity, while fluorine introduces electronegativity. Bromine at position 2 may alter steric interactions compared to the target compound’s 5-bromo substitution.

- Relevance : Highlights the impact of substituent positioning on molecular interactions .

Key Insight : Ethoxy (target) vs. trifluoromethyl (Compound A) substituents demonstrate how electron-donating vs. electron-withdrawing groups modulate reactivity and binding.

Morpholine-Linked Heterocycles

Compound B : 4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine

- Structure : Benzothiazole core replaces benzoyl, with bromine (position 4) and chlorine (position 6).

- Biological Activity : Exhibited 52.1% PI3Kβ inhibition at 1 μM, attributed to the morpholine-thiazole interaction.

- Relevance : Morpholine’s role in enhancing kinase inhibition is conserved, but the benzothiazole core reduces solubility compared to benzoyl derivatives .

Compound C : VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

- Structure : Thiazole-imidazole hybrid with dibromo substituents.

- Note: Structural misassignment in early studies underscores the importance of spectroscopic validation for halogen positioning .

Benzyl-Morpholine Derivatives

Compound D : 4-(2-Chlorobenzyl)morpholine

- Structure : Benzyl linker instead of benzoyl, with 2-chloro substitution.

- Properties : High solubility (180 μM) due to the benzyl group’s flexibility and reduced polarity.

- Application : Studied for cytochrome P450 2A13 inhibition, indicating morpholine’s versatility in enzyme targeting .

Compound E : 4-[(5-Bromo-2-fluorophenyl)methyl]morpholine

Sulfonyl-Morpholine Derivatives

Compound F : 4-(5-Bromo-2-methoxyphenylsulfonyl)morpholine

- Structure : Sulfonyl linker with bromo (position 5) and methoxy (position 2).

- Methoxy (smaller alkoxy) may reduce steric hindrance vs. ethoxy in the target.

- Relevance : Illustrates how linker chemistry (sulfonyl vs. benzoyl) impacts electronic distribution .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.